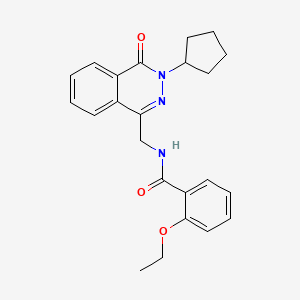

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide

Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide is a synthetic small molecule featuring a phthalazinone core substituted with a cyclopentyl group and a 2-ethoxybenzamide side chain. The phthalazinone moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in enzyme inhibition and anticancer applications. This compound’s design likely aims to balance lipophilicity (via the cyclopentyl group) and hydrogen-bonding capacity (via the benzamide and phthalazinone functionalities) to optimize bioavailability and target engagement.

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-29-21-14-8-7-13-19(21)22(27)24-15-20-17-11-5-6-12-18(17)23(28)26(25-20)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFLGSAZVXTEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, introduction of the cyclopentyl group, and subsequent attachment of the ethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.44 g/mol. The compound features a phthalazine derivative with a cyclopentyl group and an ethoxybenzamide moiety, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing phthalazine and triazole rings have demonstrated antimicrobial properties. For instance, derivatives have shown effectiveness against fungal strains and some bacterial infections.

- Anticancer Potential : Phthalazine derivatives have been explored for their anticancer effects. Studies suggest that they may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of multiple functional groups allows for potential binding interactions that can modulate biological pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |

| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |

| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |

| N-(Cyclopentyl)-triazole derivatives | Triazole ring system | Antifungal |

This table illustrates how the unique combination of cyclopentane and phthalazine structures in the examined compound may confer distinct biological properties deserving further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:

- Anticancer Studies : A study demonstrated that a related phthalazine derivative inhibited the growth of breast cancer cells in vitro, suggesting potential applications in cancer therapy.

- Antimicrobial Testing : Another investigation revealed that similar compounds exhibited significant antifungal activity against Candida species, highlighting their potential as therapeutic agents against fungal infections.

Synthesis Methods

The synthesis of this compound can be approached through various synthetic routes:

- Condensation Reactions : Utilizing cyclopentyl-substituted phthalazines and ethoxybenzamide in condensation reactions can yield the desired compound.

- Functional Group Modifications : Further derivatization can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions starting with functionalization of the phthalazinone core. Key steps include cyclopentyl group introduction via nucleophilic substitution, followed by coupling of the 2-ethoxybenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization requires temperature control (0–25°C for amidation), pH adjustment (neutral for cyclization), and chromatographic purification (silica gel, ethyl acetate/hexane gradients) to achieve >90% purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Comprehensive characterization involves:

- 1H/13C NMR to verify cyclopentyl protons (δ 1.5–2.5 ppm) and the phthalazinone carbonyl (δ 165–170 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 435.2).

- FT-IR to validate amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability testing?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies in buffered solutions (pH 2–9) at 37°C for 24 hours show <5% degradation in PBS (pH 7.4), making it viable for in vitro assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or phthalazinone moieties) influence biological activity?

Structure-activity relationship (SAR) studies of analogs reveal:

| Substituent Position | Modification | Observed Activity Change |

|---|---|---|

| Benzamide (2-ethoxy) | Replacement with methoxy | Reduced kinase inhibition (IC50 increases 3-fold) |

| Phthalazinone (3-cyclopentyl) | Substitution with cyclohexyl | Improved metabolic stability (t1/2 from 2.1 to 4.3 hours) |

| These trends suggest that steric bulk at the 3-position enhances stability, while polar groups on benzamide improve target engagement . |

Q. How can contradictions in biological assay data (e.g., conflicting IC50 values) be resolved?

Discrepancies often arise from assay conditions:

- ATP concentration : Varying ATP levels (1–10 mM) in kinase assays alter IC50 by up to 50%. Standardize at physiological ATP (2 mM).

- Cell line variability : Use isogenic cell lines (e.g., HEK293T vs. HeLa) to control for off-target effects.

- Compound pre-treatment time : Extend incubation to ≥24 hours for equilibrium binding .

Q. What computational methods are effective for predicting target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations identify binding poses in the phthalazinone pocket of kinases. Key interactions:

- Hydrogen bonding between the ethoxy group and kinase hinge region (e.g., EGFR T790M).

- Hydrophobic contacts with cyclopentyl and benzamide groups. Validate predictions with mutagenesis (e.g., Ala scanning) .

Q. How does the compound’s stability under oxidative or photolytic conditions impact experimental design?

- Oxidative stress : Incubation with liver microsomes (CYP3A4) shows 40% degradation at 1 hour; include antioxidant (e.g., ascorbate) in long-term assays.

- Light exposure : UV-Vis stability testing (λ > 300 nm) indicates photodegradation after 48 hours; use amber vials for storage .

Methodological Guidance

Q. What in vitro models are appropriate for pharmacokinetic profiling?

- Caco-2 cells : Assess permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability).

- Human liver microsomes : Measure intrinsic clearance (CLint < 15 μL/min/mg indicates low hepatic extraction).

- Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments .

Q. How can off-target effects be minimized in cellular assays?

- Counter-screening : Test against panels of related kinases (e.g., JMJD2A, BRD4) at 10 μM.

- CRISPR-Cas9 knockout : Validate target specificity using KO cell lines (e.g., EGFR−/−) .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Solvent recrystallization : Use ethyl acetate/n-hexane (1:3) at −20°C.

- Co-crystallization : Add ATP analogs (e.g., AMP-PNP) to stabilize kinase-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.